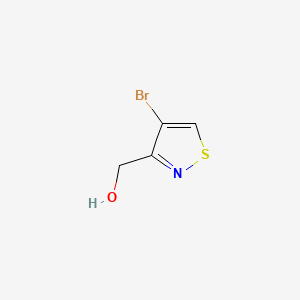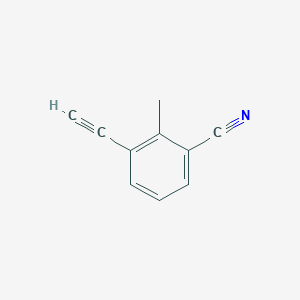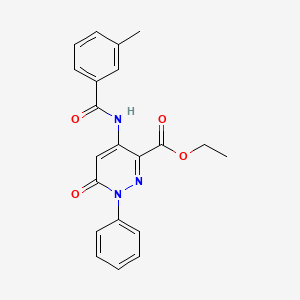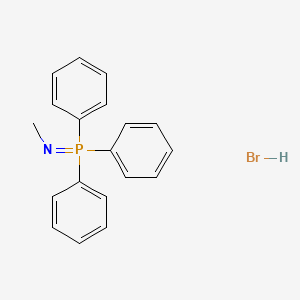![molecular formula C19H17N3O3S2 B2679619 5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-86-0](/img/structure/B2679619.png)
5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds with similar structural motifs have been studied for their biological activities, including antimicrobial and anticancer properties. For instance, derivatives of 1,3,4-thiadiazole, a core structure related to thiazolo[4,5-d]pyridazinones, have shown significant antimicrobial activity against various strains such as Staphylococcus epidermidis, and demonstrated cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020). Similarly, novel benzothiazole pyrimidine derivatives displayed excellent in vitro antibacterial and antifungal activity, hinting at the potential for compounds with benzothiazole and pyrimidine moieties to serve as effective antimicrobial agents (Maddila et al., 2016).
Antioxidant Activity
Research on pyrimidine derivatives, such as the synthesis and characterization of new compounds with antioxidant properties, indicates the significant potential of thiazole and pyrimidine-based structures in combating oxidative stress (Akbas et al., 2018). These findings suggest that compounds with thiazolo[4,5-d]pyridazinone structures may also possess antioxidant capabilities.
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the synthesis of compounds with specific structural features for enzyme inhibition, which is a key strategy in developing therapeutic agents for diseases such as cancer and microbial infections. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been evaluated for their α-glucosidase inhibitory activities, highlighting the utility of heterocyclic compounds in designing enzyme inhibitors (Pillai et al., 2019).
Anti-inflammatory and Analgesic Activities
Compounds bearing thiadiazole and benzothiazole moieties have been synthesized and tested for anti-inflammatory and analgesic activities, showing that structural components related to the query compound have therapeutic potential in treating inflammation and pain (El-Sawy et al., 2014).
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-11-20-17-18(27-11)16(15-5-4-6-26-15)21-22(19(17)23)10-12-7-13(24-2)9-14(8-12)25-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALPYHGRJVGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2679537.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide](/img/structure/B2679541.png)

![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2679546.png)



![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)
![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
methylidene}[(4-nitrophenyl)methoxy]amine](/img/structure/B2679556.png)


